

Physical and chemical properties of Khusimol

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Compound of Interest

Compound Name: *Khusimol*

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Khusimol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khusimol, a naturally occurring sesquiterpene alcohol found in vetiver oil, has garnered significant interest in the scientific community for its unique chemical structure and biological activity. This technical guide provides an in-depth overview of the physical and chemical properties of **Khusimol**, detailed experimental protocols for its isolation and characterization, and an exploration of its interaction with the vasopressin V1a receptor signaling pathway. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Introduction

Khusimol is a tricyclic sesquiterpenoid that is a major constituent of the essential oil extracted from the roots of the vetiver plant (*Chrysopogon zizanioides*)[1]. Initially discovered in 1966 by D. C. Umarani, it was isolated using distillation and column chromatography[1]. Its complex polycyclic structure and the presence of a primary alcohol functional group make it an interesting target for chemical synthesis and modification[2]. Beyond its use in the fragrance industry, **Khusimol** has been identified as a non-peptide competitive inhibitor of vasopressin V1a receptors, suggesting potential therapeutic applications[3][4]. This guide aims to consolidate the current knowledge on **Khusimol** for professionals in research and drug development.

Physicochemical Properties

The physical and chemical properties of **Khusimol** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Chemical Properties of Khusimol

Property	Value	Reference(s)
IUPAC Name	[(1R,2S,5S,8R)-7,7-dimethyl-6-methyldene-2-tricyclo[6.2.1.0 ^{1,5}]undecanyl]methanol	[5][6]
Synonyms	Khusenol, Tricyclovetivenol	[7]
CAS Number	16223-63-5	[1][7]
Molecular Formula	C ₁₅ H ₂₄ O	[5][7]
Molecular Weight	220.35 g/mol	[5][7]
Appearance	Oily liquid	
Solubility	Soluble in organic solvents; Insoluble in water	[2]

Table 2: Physical Properties of Khusimol

Property	Value	Reference(s)
Boiling Point	150 °C at 0.02 mmHg; 313.2 °C at 760 mmHg	[7]
Density	0.974 g/cm ³ - 1.02 g/cm ³	[7]
Refractive Index	1.529	[7]
Flash Point	119.7 °C	[7]

Spectral Data

The structural elucidation of **Khusimol** has been primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for determining the complex structure of **Khusimol**.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference(s)
4.73	s	1.5-1.8	Vinyl methylene proton	[5]
4.60	s	1.5-1.8	Vinyl methylene proton	[5]
3.74	dd	6.3, 10.3	-CH ₂ OH proton	[5]
3.47	dd	7.7, 10.3	-CH ₂ OH proton	[5]
1.08	s	-	Tertiary methyl group	[5]
1.05	s	-	Tertiary methyl group	[5]

Chemical Shift (δ) ppm	Carbon Type	Reference(s)
158.1	C	[5]
107.9	CH ₂	[5]
66.4	CH ₂	[5]
53.2	CH	[5]
49.3	CH	[5]
48.7	CH	[5]
48.4	C	[5]
40.3	C	[5]
35.8	CH ₂	[5]
33.3	CH ₂	[5]
28.4	CH ₃	[5]
26.5	CH ₂	[5]
26.0	CH ₃	[5]
25.4	CH ₂	[5]
25.1	CH ₂	[5]

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups in the **Khusimol** molecule.

Wavenumber (cm ⁻¹)	Functional Group	Reference(s)
3389	O-H stretch (alcohol)	[2]
2964, 2872, 2850	C-H stretch (alkane)	[2]
1650	C=C stretch (alkene)	[2]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify **Khusimol** in vetiver oil extracts[8]. The mass spectrum of **Khusimol** provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Experimental Protocols

Isolation of Khusimol from Vetiver Oil

The following protocol details the isolation of **Khusimol** from vetiver oil using column chromatography.

Materials:

- Vetiver oil
- Silica gel (for column chromatography)
- Solvents: n-hexane, ethyl acetate
- Thin-layer chromatography (TLC) plates (silica gel GF254)
- Vanillin-sulfuric acid spray reagent
- Glass column for chromatography
- Standard laboratory glassware

Procedure:

- Fractionation of Vetiver Oil:
 - Prepare a silica gel column.
 - Apply the vetiver oil to the top of the column.
 - Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity[5].

- Monitoring Fractions:
 - Collect fractions of the eluate.
 - Monitor the fractions using TLC with a mobile phase of n-hexane:ethyl acetate (9:1)[5].
 - Visualize the spots on the TLC plates by spraying with vanillin-sulfuric acid reagent and heating at 105°C for 5-10 minutes[5][9].
- Sub-fractionation:
 - Combine the fractions containing the target compound (identified by its R_f value on TLC).
 - Perform a second column chromatography on the combined fractions for further purification[5].
- Characterization:
 - Analyze the purified isolate using NMR, IR, and MS to confirm its identity as **Khusimol**[5].

Caption: Workflow for the isolation and purification of **Khusimol** from vetiver oil.

Biological Activity and Signaling Pathway

Khusimol has been identified as a competitive inhibitor of the vasopressin V1a receptor, with a K_i of 50 μM[3][4]. Vasopressin V1a receptors are G-protein coupled receptors that play a crucial role in various physiological processes.

Upon binding of an agonist like vasopressin, the V1a receptor activates several downstream signaling pathways, primarily through the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The V1a receptor can also stimulate phospholipase A₂ (PLA₂) and phospholipase D (PLD) through receptor-operated calcium channels[10]. As a competitive inhibitor, **Khusimol** likely binds to the same site as vasopressin, preventing the initiation of this signaling cascade.

Caption: **Khusimol**'s inhibitory action on the Vasopressin V1a receptor signaling pathway.

Conclusion

Khusimol presents a fascinating subject for chemical and pharmacological research. This guide has provided a detailed summary of its physical and chemical properties, along with established protocols for its isolation and characterization. The elucidation of its role as a vasopressin V1a receptor antagonist opens avenues for further investigation into its potential therapeutic applications. The data and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals dedicated to advancing the fields of natural product chemistry and drug discovery.

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